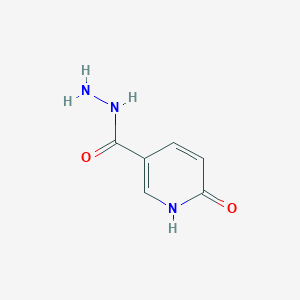

6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-oxo-1H-pyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-9-6(11)4-1-2-5(10)8-3-4/h1-3H,7H2,(H,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZHFIGWRBBYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453340 | |

| Record name | 6-Oxo-1,6-dihydropyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134531-63-8 | |

| Record name | 6-Oxo-1,6-dihydropyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxypyridine-3-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Data for 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide Remains Elusive in Public Domain

A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide (CAS No. 134531-63-8) has yielded no specific experimental spectra, hindering a full technical analysis.

The molecular formula of the compound is C₆H₇N₃O₂. While information regarding its synthesis from precursors like 6-hydroxynicotinic acid can be found, the associated publications do not consistently provide in-depth characterization data for the final hydrazide product.

Without access to the raw or processed spectroscopic data, the creation of structured data tables for NMR chemical shifts (¹H and ¹³C), IR absorption frequencies, and mass-to-charge ratios from mass spectrometry is not possible. Consequently, a detailed breakdown of the experimental protocols used to obtain such data cannot be provided.

Furthermore, the request for a visualization of the spectroscopic analysis workflow via a Graphviz diagram cannot be fulfilled. A meaningful diagram would illustrate the steps of data acquisition and interpretation, which is contingent on the availability of the primary data.

A logical workflow for the spectroscopic analysis of a synthesized compound like this compound would typically follow the pathway illustrated below. This diagram represents a generalized process for chemical characterization.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide. While a definitive crystal structure for this specific compound is not publicly available, this document outlines the expected experimental protocols and data based on the analysis of structurally analogous compounds. This guide serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyridine derivatives in drug discovery and materials science.

Introduction

This compound is a heterocyclic compound of significant interest due to its potential applications in medicinal chemistry. The arrangement of atoms in its crystal lattice, including bond lengths, bond angles, and intermolecular interactions, is crucial for understanding its physicochemical properties, stability, and biological activity. X-ray crystallography stands as the definitive method for elucidating this three-dimensional structure.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for designing crystallization experiments and for the preliminary characterization of the compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₇N₃O₂ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| CAS Number | 134531-63-8 | [2][3] |

| Appearance | Colorless solid (predicted) | [2] |

| Solubility | Sparingly soluble in water (predicted) | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Topological Polar Surface Area | 84.2 Ų | [1][2] |

Experimental Protocols

The determination of the crystal structure of this compound would involve two primary stages: synthesis and single-crystal X-ray diffraction.

The synthesis of the title compound can be achieved from 6-oxo-1,6-dihydropyridine-3-carboxylic acid and a suitable hydrazide source.[4] The subsequent and most critical step is the growth of high-quality single crystals suitable for X-ray diffraction. A general workflow for this process is illustrated below.

A common method for crystallization involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly at a controlled temperature.[4]

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. The process involves mounting a crystal on a diffractometer, exposing it to a monochromatic X-ray beam, and collecting the diffraction data.

The collected diffraction intensities are then used to solve and refine the crystal structure, ultimately yielding a model of the atomic arrangement within the crystal lattice.

Predicted Crystallographic Data

Based on the analysis of similar pyridine derivatives, the crystallographic data for this compound is anticipated to be as summarized in Table 2. It is important to note that these are predicted values and experimental determination is required for confirmation.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 5 - 10 |

| b (Å) | 10 - 15 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 1500 |

| Z | 4 or 8 |

| Calculated Density (g/cm³) | 1.4 - 1.6 |

| R-factor (%) | < 5 |

Molecular Structure and Interactions

The molecular structure of this compound is expected to feature a planar pyridine ring. The hydrazide group will likely be involved in extensive intermolecular hydrogen bonding, which plays a crucial role in the packing of the molecules in the crystal lattice.

The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and pyridine nitrogen atoms) suggests the formation of a robust, three-dimensional network. Understanding these interactions is key to predicting the material's properties.

Conclusion

The crystal structure analysis of this compound is a critical step in its characterization. This guide provides a framework for the experimental procedures and expected outcomes based on the study of related compounds. The elucidation of the precise crystal structure will undoubtedly provide invaluable insights for the rational design of new pharmaceuticals and functional materials. Further experimental work is necessary to confirm the predictions outlined in this document.

References

Tautomerism in 6-Hydroxynicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the tautomeric equilibrium of 6-hydroxynicotinic acid and its derivatives. 6-Hydroxynicotinic acid, a crucial intermediate in the bacterial degradation of nicotinic acid, exhibits lactam-lactim tautomerism, a phenomenon with significant implications for its chemical properties, biological activity, and drug design applications. This guide provides a comprehensive overview of the tautomeric forms, methods for their characterization, quantitative data, and the biological context of this important class of compounds.

Introduction to Tautomerism in 6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid can exist in two primary tautomeric forms: the lactam (or keto) form, 6-oxo-1,6-dihydropyridine-3-carboxylic acid, and the lactim (or enol) form, 6-hydroxypyridine-3-carboxylic acid. The equilibrium between these two forms is influenced by various factors, including the solvent, temperature, and the nature of substituents on the pyridine ring. Understanding this equilibrium is critical as the different tautomers can exhibit distinct physicochemical properties, such as pKa, solubility, and hydrogen bonding capabilities, which in turn affect their biological activity and formulation characteristics.

In the solid state, X-ray crystallography has shown that 6-hydroxynicotinic acid exists predominantly in the lactam (oxo) form.[1][2] This is supported by the observation of N-H and C=O stretching frequencies in its FT-IR spectrum.[1][2]

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is described by the equilibrium constant, KT = [lactim]/[lactam]. While specific quantitative data for a wide range of 6-hydroxynicotinic acid derivatives are not extensively available in the literature, the principles of substituent and solvent effects can be inferred from studies on analogous 2-hydroxypyridine systems.

Table 1: Factors Influencing Tautomeric Equilibrium

| Factor | Effect on Equilibrium (KT) | Rationale |

| Solvent Polarity | Polar solvents generally favor the more polar tautomer. For 2-hydroxypyridine, the more polar lactam form is favored in polar solvents. | The lactam tautomer typically has a larger dipole moment than the lactim form. |

| Substituents | Electron-withdrawing groups can influence the acidity of the N-H and O-H protons, thereby shifting the equilibrium. The position of the substituent is also critical. | Alteration of the electron density on the pyridine ring and the exocyclic functional groups. |

| Temperature | The effect is system-dependent and relates to the enthalpy change of the tautomerization. | Changes in temperature can shift the equilibrium towards the endothermic or exothermic direction. |

| pH | Can lead to the formation of anionic or cationic species, which may favor one tautomeric form over the other. | Ionization of the carboxylic acid or the pyridine ring nitrogen. |

Experimental Protocols for Tautomerism Characterization

The determination of the tautomeric equilibrium in solution is typically achieved through spectroscopic methods, primarily NMR and UV-Vis spectroscopy.

NMR Spectroscopy

Principle: The lactam and lactim forms have distinct chemical shifts for their protons and carbons. By integrating the signals corresponding to each tautomer, their relative concentrations can be determined.

Experimental Workflow:

Detailed Methodology (Representative Protocol):

-

Sample Preparation: Prepare solutions of the 6-hydroxynicotinic acid derivative at a concentration of approximately 10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, D2O).

-

NMR Data Acquisition:

-

Record 1H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal dispersion.

-

Acquire 13C NMR spectra to provide complementary information, particularly for the carbonyl and hydroxyl-bearing carbons.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify characteristic signals for each tautomer. For the lactam form, the N-H proton and the C=O carbon are key indicators. For the lactim form, the O-H proton (if observable) and the C-OH carbon are characteristic.

-

Carefully integrate well-resolved signals that are unique to each tautomer.

-

Calculate the mole fraction of each tautomer and determine the equilibrium constant KT.

-

Table 2: Predicted 1H NMR Chemical Shifts (ppm) for 6-Hydroxynicotinic Acid Tautomers in D2O

| Proton | Lactam (6-oxo-1,6-dihydropyridine-3-carboxylic acid) | Lactim (6-hydroxypyridine-3-carboxylic acid) |

| H2 | ~7.8 | ~7.9 |

| H4 | ~7.5 | ~7.6 |

| H5 | ~6.5 | ~6.7 |

Note: These are predicted values and may vary in different solvents and for different derivatives.

UV-Vis Spectroscopy

Principle: The lactam and lactim tautomers have different chromophores and thus exhibit distinct UV-Vis absorption spectra. The equilibrium constant can be determined by analyzing the spectrum of the mixture.

Experimental Workflow:

Detailed Methodology (Representative Protocol):

-

Sample Preparation: Prepare dilute solutions (e.g., 10-4 to 10-5 M) of the 6-hydroxynicotinic acid derivative in a series of solvents with a wide range of polarities (e.g., cyclohexane, dioxane, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum of each solution over a wavelength range of approximately 200-400 nm.

-

Data Analysis:

-

Identify the λmax values corresponding to the lactam and lactim forms. This may require the synthesis of "fixed" derivatives (e.g., N-methyl for the lactam and O-methyl for the lactim) to obtain pure spectra of each tautomer.

-

If the spectra of the tautomers overlap, deconvolution methods may be necessary.

-

The tautomeric equilibrium constant (KT) can be calculated using the following equation, where A is the absorbance of the mixture at a specific wavelength, and εLactam and εLactim are the molar absorptivities of the pure tautomers at that wavelength: KT = (A - εLactam * C) / (εLactim * C - A) where C is the total concentration of the compound.

-

Synthesis of 6-Hydroxynicotinic Acid Derivatives

The synthesis of derivatives such as esters and amides is crucial for studying substituent effects on tautomerism and for developing new therapeutic agents.

Synthesis of Ethyl 6-Hydroxynicotinate (Representative Protocol)

Reaction: 6-Hydroxynicotinic acid is esterified with ethanol in the presence of an acid catalyst.

-

A mixture of 6-hydroxynicotinic acid, a large excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the excess ethanol is removed under reduced pressure.

-

The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The product is purified by column chromatography or recrystallization.

Synthesis of 6-Hydroxynicotinamide (Representative Protocol)

Reaction: 6-Hydroxynicotinic acid is converted to its acid chloride, which then reacts with ammonia or an amine.

-

6-Hydroxynicotinic acid is treated with a chlorinating agent (e.g., thionyl chloride) to form the corresponding acid chloride.

-

The excess thionyl chloride is removed under reduced pressure.

-

The crude acid chloride is dissolved in an inert solvent and reacted with a solution of ammonia or a primary/secondary amine at low temperature.

-

The reaction mixture is stirred for a specified time, and the resulting solid is filtered, washed, and dried.

-

The crude amide can be purified by recrystallization.

Biological Relevance: The Role of 6-Hydroxynicotinate 3-Monooxygenase (NicC)

The tautomerism of 6-hydroxynicotinic acid is of significant biological importance, particularly in the context of nicotinic acid degradation by aerobic bacteria. The enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP).[3] This is a key step in the nicotinate degradation pathway.

The enzymatic reaction involves the binding of the 6-HNA substrate to the active site of NicC, followed by an FAD-dependent hydroxylation and subsequent decarboxylation.[3] The specific tautomeric form of 6-HNA that binds to the enzyme is crucial for the catalytic activity.

Table 3: Kinetic Parameters for NicC from Bordetella bronchiseptica

| Parameter | Value | Reference |

| kcat/KM6-HNA | 5.0 x 104 M-1s-1 | [4] |

| KM6-HNA | 85 ± 13 µM | [5] |

| Optimal pH | ~7 | [5] |

Experimental Protocol for NicC Enzyme Assay (Representative):

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), NADH, and the NicC enzyme.

-

Initiation: Start the reaction by adding a solution of 6-hydroxynicotinic acid.

-

Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+, using a UV-Vis spectrophotometer.

-

Calculation: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. Kinetic parameters (KM and kcat) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Computational Insights

Computational chemistry, particularly density functional theory (DFT), provides a powerful tool for investigating the tautomerism of 6-hydroxynicotinic acid derivatives. A computational study on the isomeric 6-hydroxypicolinic acid revealed that intramolecular proton transfer from the enol to the keto form is a key process.[6] Such studies can predict the relative stabilities of the tautomers in the gas phase and in different solvents using continuum solvation models.[6] These theoretical calculations can complement experimental data and provide a deeper understanding of the factors governing the tautomeric equilibrium.

Conclusion

The tautomerism of 6-hydroxynicotinic acid derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. While the lactam form is favored in the solid state, the equilibrium in solution is dynamic and sensitive to environmental factors. A thorough understanding and characterization of this tautomeric behavior, through a combination of spectroscopic, synthetic, and computational approaches, are essential for researchers in medicinal chemistry and drug development. The biological context provided by the enzyme NicC highlights the importance of considering tautomerism in enzymatic reactions and metabolic pathways. Further research focusing on the quantitative determination of tautomeric equilibria for a broader range of 6-hydroxynicotinic acid derivatives will be invaluable for the rational design of new molecules with desired properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmse000341 6-Hydroxynicotinic Acid at BMRB [bmrb.io]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Computational study of the intramolecular proton transfer between 6-hydroxypicolinic acid tautomeric forms and intermolecular hydrogen bonding in their dimers [physchemres.org]

The Dihydropyridine Scaffold: A Cornerstone in Cardiovascular Drug Discovery and Beyond

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydropyridine (DHP) scaffold is a privileged heterocyclic motif that has become a cornerstone in medicinal chemistry, most notably for its profound impact on the management of cardiovascular diseases.[1][2][3] Derivatives of this scaffold are renowned for their potent and selective modulation of L-type voltage-gated calcium channels, leading to their widespread use as antihypertensive and antianginal agents.[4][5][6] This technical guide provides an in-depth exploration of the biological significance of the dihydropyridine scaffold, detailing its mechanism of action, therapeutic applications, structure-activity relationships, and the experimental protocols crucial for its investigation.

Core Mechanism of Action: L-type Calcium Channel Blockade

The primary biological significance of the dihydropyridine scaffold lies in its ability to act as a potent antagonist of L-type calcium channels (LTCCs).[6][7] These channels are critical for regulating the influx of calcium ions into vascular smooth muscle cells and cardiomyocytes.[5][6] By binding to a specific site on the α1 subunit of the LTCC, dihydropyridine derivatives inhibit the transmembrane calcium current.[6] This leads to a decrease in intracellular calcium concentration, resulting in the relaxation of vascular smooth muscle, vasodilation, and a subsequent reduction in blood pressure.[5][6]

Unlike other classes of calcium channel blockers, such as phenylalkylamines (e.g., verapamil) and benzothiazepines (e.g., diltiazem), dihydropyridines exhibit a higher selectivity for vascular smooth muscle over cardiac muscle.[5] This vascular selectivity minimizes direct effects on cardiac contractility and conduction, making them particularly valuable for the treatment of hypertension.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, evaluation of pharmacological activities and quantitative structure-activity relationship studies of a novel group of bis(4-nitroaryl-1,4-dihyropyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative structure-activity relationships for 1,4-dihydropyridine calcium channel antagonists (nifedipine analogues): a quantum chemical/classical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. buzzrx.com [buzzrx.com]

- 6. droracle.ai [droracle.ai]

- 7. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

The Hydrazide Functional Group: A Technical Guide to its Versatile Reactivity in Chemical Biology and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrazide functional group (R-CO-NH-NH2) is a cornerstone of modern bioconjugation and medicinal chemistry. Characterized by its potent nucleophilicity—a result of the alpha effect—the hydrazide moiety participates in a range of highly selective and efficient ligation reactions.[1] Its ability to react with carbonyls (aldehydes and ketones) to form stable hydrazone linkages under mild, aqueous conditions has made it an invaluable tool for the site-specific modification of biomolecules, including proteins, glycoproteins, and peptides.[2][3] This technical guide provides an in-depth exploration of the core chemical reactions involving the hydrazide group, presenting quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their application of this versatile functional group.

Core Reactivity: Hydrazone Formation

The most prominent reaction of the hydrazide group is its condensation with an aldehyde or ketone to form a hydrazone bond (a C=N linkage).[4] This reaction is bioorthogonal, meaning it proceeds with high specificity under physiological conditions without interfering with native biological functional groups.[1] The formation of the hydrazone is a reversible, equilibrium process influenced by pH.[5]

The reaction mechanism proceeds fastest at a slightly acidic pH (typically 4.5-6.0), which strikes a balance between the activation of the carbonyl group by protonation and maintaining the nucleophilicity of the hydrazide.[6][7] However, recent advancements, such as the use of aniline as a catalyst, have significantly increased reaction rates at neutral pH, expanding the scope of in vivo applications.[2][3]

Kinetics and pH Dependence

The rate of hydrazone formation is a critical parameter for any bioconjugation strategy. It is influenced by the structure of both the hydrazide and carbonyl reactants, as well as the pH of the reaction medium. Generally, aliphatic aldehydes react more rapidly than aromatic aldehydes due to less steric hindrance.[8][9] The reaction slows considerably at pH values that are too low (below pH 3) due to excessive protonation of the hydrazide, which reduces its nucleophilicity.[6]

Kinetics studies have quantified the second-order rate constants for various hydrazone formation reactions, revealing that rates can be significantly accelerated by the presence of neighboring acid/base groups in the reactants.[10][11] Rate constants for some of the fastest carbonyl/hydrazine combinations can reach 2–20 M⁻¹s⁻¹, rivaling the speeds of strain-promoted cycloaddition reactions.[9][10]

Quantitative Data: Hydrazone Formation Kinetics & Stability

For effective design of bioconjugates and drug delivery systems, understanding the stability of the resulting hydrazone bond is as crucial as its formation kinetics. Hydrazone stability is highly dependent on its chemical structure and the pH of the environment. This pH-sensitivity is a key feature exploited in drug delivery, where the linker is designed to be stable at the neutral pH of the bloodstream but cleaves in the acidic environment of endosomes or lysosomes (pH 4.5-6.5).[5][8][12]

| Reactant Type | pH Condition | Half-Life / Rate Constant | Key Findings |

| Aliphatic Aldehyde-derived Hydrazones | pH 7.4 (Physiological) | Prone to slow hydrolysis | Generally less stable than aromatic-derived hydrazones.[8] |

| pH 5.5 (Endosomal) | Rapid cleavage (e.g., <2 minutes) | Highly sensitive to mildly acidic conditions, useful for rapid drug release.[13][14] | |

| Aromatic Aldehyde-derived Hydrazones | pH 7.4 (Physiological) | Highly stable (e.g., t½ > 72 hours) | Resonance stabilization from the aromatic ring increases stability.[8][13] |

| pH 5.5 (Endosomal) | Stable (e.g., t½ > 48 hours) | May be too stable for applications requiring rapid cleavage in acidic compartments.[13][14] | |

| Aniline Catalysis | pH 5.7 - 7.0 | Up to 70-fold rate increase | Aniline acts as a catalyst, significantly accelerating hydrazone ligation at or near neutral pH.[2][3] |

| Fast Reactants (e.g., with neighboring acid/base groups) | pH 7.4 | k₂ = 2 - 20 M⁻¹s⁻¹ | Structural modifications to reactants can dramatically increase reaction rates.[10][11] |

Experimental Protocol: Glycoprotein Labeling via Hydrazone Ligation

This protocol describes the labeling of a glycoprotein by first oxidizing its carbohydrate moieties to generate aldehydes, followed by conjugation with a hydrazide-functionalized molecule (e.g., a fluorescent dye or biotin).

Materials:

-

Glycoprotein solution (e.g., 5 mg/mL)

-

Sodium meta-periodate (NaIO₄), 20 mM in 0.1 M Sodium Acetate Buffer, pH 5.5 (prepare fresh)

-

0.1 M Sodium Acetate Buffer, pH 5.5

-

Hydrazide-functionalized probe (e.g., Biotin Hydrazide), 50 mM in DMSO

-

Purification column (e.g., gel filtration/desalting column)

Procedure:

-

Antibody Preparation: Prepare the glycoprotein at a concentration of 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.[15]

-

Oxidation: Add an equal volume of the freshly prepared 20 mM sodium meta-periodate solution to the glycoprotein solution (e.g., 1 mL of periodate to 1 mL of protein). Mix gently and incubate for 5 minutes at room temperature.[15] This reaction oxidizes the cis-diol groups on the sugar residues to create reactive aldehydes.

-

Removal of Oxidant: Immediately purify the oxidized glycoprotein from excess periodate using a desalting or gel filtration column, eluting with 0.1 M sodium acetate buffer, pH 5.5.[15]

-

Conjugation: To the purified, oxidized glycoprotein solution (e.g., 2 mL), add the hydrazide probe solution (e.g., 200 µL of 50 mM Biotin Hydrazide in DMSO).[15]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[15]

-

Purification: Remove excess, unreacted hydrazide probe by purifying the labeled glycoprotein conjugate using gel filtration.[15]

-

Characterization: Characterize the final conjugate to determine the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).

Visualization: General Workflow for Hydrazone-based Protein Labeling

Caption: Workflow for labeling glycoproteins using hydrazide chemistry.

Advanced Reactivity: Hydrazide-based Ligations

Beyond simple hydrazone formation, the hydrazide group serves as a versatile precursor for other powerful ligation chemistries, enabling the total synthesis of complex proteins and the creation of highly stable bioconjugates.

Hydrazide-based Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a cornerstone of protein synthesis, allowing for the joining of two unprotected peptide fragments. The hydrazide group can function as a stable and readily accessible precursor to the thioester functionality required for NCL.[1] This "crypto-thioester" strategy significantly enhances the efficiency of protein chemical synthesis.[1]

The process involves two key stages:

-

In situ activation: An unprotected peptide hydrazide is oxidized, typically using sodium nitrite (NaNO₂) at a low pH and temperature, to form a reactive peptide acyl azide.[1][16]

-

Thiolysis and Ligation: The acyl azide is then converted to a thioester by adding an external thiol. This thioester intermediate proceeds through the standard NCL mechanism, reacting with another peptide fragment containing an N-terminal cysteine to form a native peptide bond.[16][17]

This method has been successfully applied to the total synthesis of proteins like α-synuclein and modified histones.[16][18]

Experimental Protocol: Hydrazide-based NCL (General Steps)

This protocol outlines the general procedure for the ligation of a peptide hydrazide with an N-terminal cysteine peptide.

Materials:

-

Peptide C-terminal hydrazide (typically 0.5–2 mM)

-

Peptide with N-terminal Cysteine

-

Ligation Buffer: 6 M Guanidinium Chloride (Gdn·HCl), pH 3.0-4.0

-

Sodium Nitrite (NaNO₂) solution (5–20 mM)

-

Thiol catalyst (e.g., 4-mercaptophenylacetic acid, MPAA)

-

pH adjustment reagents (e.g., NaOH, HCl)

Procedure:

-

Dissolution: Dissolve the peptide hydrazide in the ligation buffer.

-

Acyl Azide Formation: Cool the reaction mixture to between -20°C and -10°C. Add the NaNO₂ solution and stir for approximately 30 minutes to convert the hydrazide to an acyl azide.[1]

-

Thioester Conversion: Add the thiol catalyst (e.g., 100 mM MPAA) and adjust the pH of the reaction mixture to 5.0–6.0. Allow the reaction to proceed for about 10 minutes at room temperature to quantitatively convert the acyl azide to a thioester.[1]

-

NCL Reaction: Add the N-terminal cysteine peptide to the reaction mixture. The native chemical ligation will proceed, forming a native peptide bond between the two fragments.

-

Monitoring and Purification: Monitor the reaction progress using RP-HPLC. Once complete, purify the final ligated protein product.

Hydrazino-Pictet-Spengler (HIPS) Ligation

The Hydrazino-Pictet-Spengler (HIPS) ligation is an advanced bioconjugation method that overcomes the primary limitation of hydrazone linkages: their potential for hydrolysis. The HIPS reaction proceeds between an aldehyde-functionalized biomolecule and a specific hydrazino-indole reagent to form a stable carbon-carbon bond.[19][20]

Key advantages of the HIPS ligation include:

-

Enhanced Stability: The resulting C-C bond is significantly more stable in biological media compared to a C=N hydrazone or oxime bond.[19]

-

Favorable Kinetics: The reaction proceeds rapidly at or near neutral pH (6.0-7.0) without the need for a catalyst.[4][19]

These features make HIPS ligation an exceptionally robust method for creating stable antibody-drug conjugates (ADCs) and other protein conjugates for in vivo applications.[21][22]

Visualization: ADC Synthesis Workflow using a Hydrazone Linker

References

- 1. academic.oup.com [academic.oup.com]

- 2. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics and mechanism of the formation of Girard T hydrazones from naphthaldehydes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]

- 17. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide (CAS 134531-63-8)

Disclaimer: This document provides a summary of the publicly available information for the chemical compound with CAS number 134531-63-8. Extensive searches have revealed a significant lack of detailed experimental data, peer-reviewed publications, and patents specifically pertaining to this molecule. Therefore, it is not possible to provide in-depth experimental protocols, quantitative biological data, or detailed signaling pathways directly related to this compound. The information presented herein is based on general chemical knowledge and data from related compounds, and should be treated with caution.

Chemical Information

The chemical compound with CAS number 134531-63-8 is identified as 6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide . It is also known by its synonym, 6-Hydroxynicotinoyl hydrazide .

Physicochemical Properties

A summary of the available physicochemical data is presented in Table 1. Please note that there are inconsistencies in the reported molecular formula and weight across different sources.

| Property | Value | Source |

| Molecular Formula | C6H7N3O2 (most common) | [Various suppliers] |

| Molecular Weight | 153.14 g/mol | [Various suppliers] |

| Appearance | Colorless solid | [1] |

| Solubility | Sparingly soluble in water | [1] |

| Density | 1.382 g/cm³ | [Various suppliers] |

| Polar Surface Area | 84.22 Ų | [Various suppliers] |

| ACD/LogP | -0.98 | [Various suppliers] |

| Hydrogen Bond Donors | 4 | [Various suppliers] |

| Hydrogen Bond Acceptors | 5 | [Various suppliers] |

| Freely Rotating Bonds | 2 | [Various suppliers] |

Synthesis

No specific, detailed experimental protocol for the synthesis of this compound (CAS 134531-63-8) was found in the public domain. However, based on the general synthesis of hydrazides and related pyridine derivatives, a plausible synthetic route can be proposed.

Proposed General Synthetic Pathway

A common method for the synthesis of carbohydrazides involves the reaction of a corresponding ester with hydrazine hydrate. In this case, the starting material would likely be an ester of 6-oxo-1,6-dihydropyridine-3-carboxylic acid (also known as 6-hydroxynicotinic acid).

DOT Script for Proposed Synthesis Workflow

References

Methodological & Application

Application Notes and Protocols for 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide and its derivatives in drug discovery. The document details the synthesis of the parent compound, its potential biological activities, and protocols for relevant in vitro assays.

Introduction

This compound is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. The dihydropyridine core is a well-established pharmacophore, and the presence of the hydrazide functional group allows for further chemical modifications to generate diverse libraries of compounds. Derivatives of this scaffold have shown promise in various therapeutic areas, including oncology and infectious diseases.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, starting from the synthesis of its precursor, 6-hydroxynicotinic acid.

Part 1: Synthesis of 6-Hydroxynicotinic Acid

This protocol is adapted from established methods for the synthesis of 6-hydroxynicotinic acid from coumalic acid.[1][2][3]

Step 1.1: Preparation of Methyl Coumalate

-

In a 250 mL round-bottom flask, add 100 mL of concentrated sulfuric acid.

-

With swirling and cooling in an ice-water bath to maintain a temperature below 30°C, add 35 g of finely powdered coumalic acid in portions.

-

Slowly add 50 mL of methanol in small portions, ensuring the temperature does not exceed 35°C.

-

Heat the mixture on a boiling water bath for 1.5 hours.

-

Cool the mixture and pour it slowly into 500 mL of an ice-water slurry with stirring.

-

Neutralize the mixture with a slurry of approximately 150 g of sodium carbonate in water until the solution is just neutral. The final solution should have an orange color.

-

Filter the precipitated methyl coumalate.

-

Wash the precipitate with four 100 mL portions of cold water to remove inorganic salts.

-

Air-dry the solid to yield methyl coumalate.

Step 1.2: Conversion of Methyl Coumalate to 6-Hydroxynicotinic Acid

-

In a 250 mL beaker placed in an ice-water bath, prepare a mixture of 20 mL of ammonia solution (d = 0.88 g/mL) and 30 mL of water.

-

With stirring, add 18 g of methyl coumalate portion-wise over 5 minutes, keeping the temperature below 20°C.

-

Stir the resulting dark red solution for an additional 45 minutes at 20°C.

-

In a separate beaker, prepare a boiling solution of aqueous sodium hydroxide from 40 g of sodium hydroxide and 250 mL of water.

-

Add the ammoniacal solution of methyl coumalate to the boiling sodium hydroxide solution.

-

Boil the mixture for 5 minutes.

-

Cool the solution to 10°C in an ice-water bath.

-

With stirring, add concentrated hydrochloric acid to precipitate the product. Ensure the temperature does not rise above 30°C.

-

Allow the acidified solution to stand in the ice-water bath for 1 hour.

-

Collect the bright yellow crystalline solid by filtration.

-

Wash the crystals with water and air-dry to obtain 6-hydroxynicotinic acid.

Part 2: Synthesis of this compound

This part of the protocol describes the conversion of the carboxylic acid to the corresponding hydrazide.

Step 2.1: Esterification of 6-Hydroxynicotinic Acid (Not explicitly found in search results, but a standard procedure)

-

Suspend 6-hydroxynicotinic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the methyl 6-oxo-1,6-dihydropyridine-3-carboxylate.

-

Purify the ester by recrystallization or column chromatography.

Step 2.2: Hydrazinolysis of the Ester

-

Dissolve the methyl 6-oxo-1,6-dihydropyridine-3-carboxylate in a suitable solvent such as ethanol.

-

Add an excess of hydrazine hydrate.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Applications

While specific biological data for this compound is not extensively available in the provided search results, the activities of its derivatives suggest several potential applications in drug discovery.

Anticancer Activity

Derivatives of dihydropyridine carboxylic acids and hydrazones have demonstrated cytotoxic activity against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydropyridine carboxylic acid derivatives | HCT-15 (colon) | 7.94 - 9.24 | [4] |

| Hydrazine carboxamide derivatives | Various (NCI-60 panel) | Growth Inhibition > 100% for some compounds | [5] |

| 6-amino-2-pyridone-3,5-dicarbonitriles | HT-29 (colon), MCF-7 (breast) | 3.3 - 16 | [6] |

| Dihydropyrimidinone derivatives | MCF-7 (breast) | 2.15 - 2.47 | [7] |

Mechanism of Action: The precise mechanism of action is likely dependent on the specific derivative. However, related compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation. For instance, some dihydropyridine derivatives are suggested to interact with proteins in the apoptosis pathway.

Caption: Putative mechanism of anticancer action for dihydropyridine derivatives.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are known to possess a broad spectrum of antimicrobial activities.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Hydrazide-hydrazones | E. coli | 0.49 | [8] |

| Hydrazide-hydrazones | S. aureus | 6.25 | [8] |

| Hydrazide-hydrazones | B. subtilis | < 1 | [8] |

| Steroidal hydrazones | B. cereus | 0.37 - 3.00 | [9] |

Mechanism of Action: The antimicrobial action of hydrazide-hydrazones is often attributed to the azomethine group (–NH–N=CH–). These compounds may interfere with microbial cell wall synthesis or other essential cellular processes.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol provides a general method for assessing the cytotoxicity of this compound against a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound (dissolved in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add 50 µL of MHB to wells 2 through 12.

-

Add 100 µL of the test compound solution (at twice the highest desired final concentration) to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

Prepare a bacterial inoculum in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial suspension to wells 1 through 11.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for in vitro biological assays.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. pgims.hktechnical.com [pgims.hktechnical.com]

- 4. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultrasound promoted green synthesis, anticancer evaluation, and molecular docking studies of hydrazines: a pilot trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes & Protocols: Synthesis of N'-Aryl/Alkylidene-6-oxo-1,6-dihydropyridine-3-carbohydrazides

Audience: Researchers, scientists, and drug development professionals.

Introduction

The condensation reaction between 6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide and various aldehydes produces N'-substituted hydrazone derivatives. This class of compounds, characterized by an azomethine group (-NH-N=CH-), is of significant interest in medicinal chemistry and drug development. The resulting N-acylhydrazones exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties.[1][2][3][4] The pyridinone core is a recognized pharmacophore, and its combination with the versatile hydrazone linker allows for the creation of diverse molecular libraries for biological screening. These compounds often act by targeting specific enzymes or disrupting cellular processes in pathogens and cancer cells.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the corresponding N'-Aryl/Alkylidene-6-oxo-1,6-dihydropyridine-3-carbohydrazide (a hydrazone).

Caption: General reaction scheme for hydrazone formation.

Application Notes: Biological Significance

Derivatives synthesized through this protocol have shown potential in various therapeutic areas:

-

Antimicrobial Agents: Many pyridine carbohydrazide derivatives exhibit potent activity against multidrug-resistant (MDR) bacterial and fungal strains.[1] The lipophilic nature of the substituted aldehyde moiety can facilitate diffusion through the lipid-rich cell walls of pathogens.[1]

-

Enzyme Inhibition: This class of compounds has been investigated as inhibitors for various enzymes. For example, similar carbohydrazide structures have been designed as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a target in type 2 diabetes management[5][6], and Xanthine Oxidase (XO), an enzyme implicated in gout.[7]

-

Anticancer Activity: Pyridine and carbohydrazide moieties are present in several compounds evaluated for their cytotoxic effects against various cancer cell lines.[2]

The mechanism of action for enzyme inhibition often involves the hydrazone derivative binding to the active site of the target enzyme, blocking its catalytic function.

Caption: Simplified pathway of competitive enzyme inhibition.

Experimental Protocols

The following protocols are generalized from procedures for synthesizing structurally similar carbohydrazide derivatives.[3][8][9] Researchers should perform small-scale trials to optimize conditions for specific aldehydes.

Protocol 1: Conventional Synthesis in Ethanol

This is a standard and widely used method for hydrazone synthesis.

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol (e.g., 10-20 mL per gram of hydrazide).

-

Addition of Aldehyde: Add 1.0-1.1 equivalents of the desired aldehyde to the solution. If the aldehyde is a solid, it may be dissolved in a minimum amount of ethanol before addition.

-

Catalyst (Optional): Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature or reflux gently (e.g., 60-80°C) for a period ranging from 2 to 8 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The solid product often precipitates from the solution.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

-

Characterization: Dry the purified product under vacuum and characterize using standard analytical techniques (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Synthesis

This method can significantly reduce reaction times.[10]

-

Preparation: In a microwave-safe reaction vessel, combine 1.0 equivalent of this compound and 1.0 equivalent of the aldehyde in a minimal amount of a polar solvent like ethanol or water.[10]

-

Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power level (e.g., 200-300 W) and temperature (e.g., 100-120°C) for 5-15 minutes.

-

Work-up: After the reaction, cool the vessel to room temperature. The product usually precipitates.

-

Purification: Collect the product by vacuum filtration, wash with a cold solvent, and recrystallize if necessary.

Caption: Experimental workflow for conventional synthesis.

Data Presentation: Reaction Examples

The following table summarizes representative reaction conditions and yields for the condensation of various hydrazides with aldehydes, providing an expected baseline for the target reaction.

| Entry | Aldehyde Derivative | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference (Analogous Reaction) |

| 1 | Benzaldehyde | Ethanol | Acetic Acid | Reflux | 7 | ~90 | [8] |

| 2 | 4-Chlorobenzaldehyde | Ethanol | - | 60 | 7 | 85-95 | [8] |

| 3 | 4-Nitrobenzaldehyde | Ethanol | Acetic Acid | Reflux | 5 | ~92 | General Protocol |

| 4 | 2-Hydroxybenzaldehyde | Water | - | MWI (240W) | 0.1 | 90-95 | [10] |

| 5 | 4-Methoxybenzaldehyde | Ethanol | - | Reflux | 6 | 88-94 | General Protocol |

| 6 | Furan-2-carbaldehyde | Ethanol | - | 60 | 7 | 85-90 | [8] |

Note: Yields and conditions are based on reactions with structurally similar hydrazides and may vary for this compound.

References

- 1. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. turkjps.org [turkjps.org]

- 3. Synthesis and antimicrobial activity of N'-heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. researchgate.net [researchgate.net]

Synthesis of Novel Hydrazone Derivatives from 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel hydrazone derivatives starting from 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide. These compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with both the pyridinone core and the hydrazone moiety, including potential antimicrobial and anticancer properties.

Introduction

Hydrazones are a class of organic compounds characterized by the azomethine group (-NHN=CH-). They are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and antitumor effects. The pyridinone scaffold is also a well-established pharmacophore present in numerous approved drugs. The combination of these two moieties in a single molecule can lead to the development of novel therapeutic agents with enhanced potency and unique mechanisms of action. This protocol outlines the synthesis of the key intermediate, this compound, and its subsequent conversion to a library of hydrazone derivatives.

Synthesis Workflow

The overall synthetic strategy involves a two-step process. The first step is the synthesis of the this compound intermediate from its corresponding ethyl ester. The second step involves the condensation of this hydrazide with various aromatic and heteroaromatic aldehydes to yield the target hydrazone derivatives.

Caption: General workflow for the synthesis of novel hydrazone derivatives.

Experimental Protocols

Materials and Reagents

-

Ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate

-

Hydrazine hydrate (80% or higher)

-

Ethanol (absolute)

-

Substituted aromatic and heteroaromatic aldehydes

-

Glacial acetic acid

-

Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Melting point apparatus

Protocol 1: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (5-10 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The precipitated solid is collected by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying and Characterization: Dry the purified product, this compound, and determine its melting point. Characterize the structure using spectroscopic methods such as IR and NMR.

Protocol 2: General Procedure for the Synthesis of Novel Hydrazone Derivatives

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

-

Addition of Aldehyde: To this solution, add the desired aromatic or heteroaromatic aldehyde (1 equivalent).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 2-5 hours. Monitor the reaction progress using TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure hydrazone derivative.

-

Drying and Characterization: Dry the purified product and determine its melting point. Confirm the structure using IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The IR spectrum should show the appearance of a C=N stretching band and the disappearance of the NH₂ bands of the hydrazide.[1] The ¹H NMR spectrum should exhibit a characteristic singlet for the azomethine proton (-N=CH).[1]

Data Presentation

The following tables summarize the potential biological activities of hydrazone derivatives based on existing literature for structurally related compounds. It is anticipated that the novel derivatives synthesized from this compound will exhibit comparable or enhanced activities.

Table 1: Antimicrobial Activity of Structurally Related Hydrazone Derivatives

| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Hydrazone 5f | E. coli | 18.2 | 2.5 | [[“]][3] |

| Hydrazone 5f | K. pneumoniae | 20.4 | 2.5 | [[“]][3] |

| Hydrazone 5c | B. subtilis | 19.5 | 2.5 | [[“]][3] |

| Hydrazone 13a | C. parapsilosis | - | 16-32 | [4] |

| Hydrazone 7b | C. parapsilosis | - | 8-16 | [4] |

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity (IC₅₀ in µM) of Structurally Related Hydrazone Derivatives

| Compound ID | PC-3 (Prostate) | MCF-7 (Breast) | HT-29 (Colon) | Reference |

| Hydrazone 3h | 1.32 | 2.99 | 1.71 | [5] |

| Paclitaxel (Standard) | - | - | - | [5] |

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro

Potential Signaling Pathway in Anticancer Activity

Hydrazone derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis. A potential pathway involves the activation of caspases, which are key mediators of programmed cell death.

Caption: Potential mechanism of anticancer activity via apoptosis induction.

Conclusion

The synthetic protocols detailed in this document provide a robust framework for the generation of a diverse library of novel hydrazone derivatives based on the 6-oxo-1,6-dihydropyridine scaffold. The anticipated biological activities, supported by data from structurally similar compounds, suggest that these new chemical entities hold significant promise as potential antimicrobial and anticancer agents. Further screening and structure-activity relationship (SAR) studies are warranted to identify lead compounds for future drug development efforts.

References

- 1. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | MDPI [mdpi.com]

- 2. consensus.app [consensus.app]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimicrobial Activity Screening of Dihydropyridine Hydrazones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyridine hydrazones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. These compounds are characterized by the presence of a dihydropyridine ring linked to a hydrazone moiety (-NH-N=CH-).[1][2] The structural versatility of dihydropyridine hydrazones allows for the synthesis of a wide array of derivatives with potent activity against various pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents to combat the growing challenge of drug resistance.[1][3][4] This document provides detailed application notes and standardized protocols for the synthesis and antimicrobial screening of dihydropyridine hydrazones.

Mechanism of Action

The antimicrobial action of hydrazone derivatives is often attributed to the presence of the azomethine group (–NH–N=CH–).[1][5][6][7] While the precise mechanism can vary based on the overall molecular structure, several modes of action have been proposed for hydrazone-containing compounds. One of the key mechanisms is the inhibition of essential microbial enzymes. For instance, some hydrazide-hydrazones have been shown to inhibit DNA gyrase, a crucial bacterial enzyme involved in DNA replication and repair.[6][8][9] Molecular docking studies have suggested that these compounds can effectively bind to the active site of DNA gyrase, thereby disrupting its function.[8][9] Additionally, some derivatives are thought to interfere with the integrity of the microbial cell membrane or inhibit the biosynthesis of vital cell wall components like peptidoglycan.[1][6]

Data Presentation: Antimicrobial Activity of Dihydropyridine Hydrazone Derivatives

The following tables summarize the in vitro antimicrobial activity of various dihydropyridine hydrazone and related hydrazone derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The activity is primarily reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or mg/mL, and as the diameter of the zone of inhibition in mm.

Table 1: Antibacterial Activity of Selected Hydrazone Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Reference |

| Compound 21 (Indol-2-one derivative) | 1.95 | 0.98 | 3.91 | - | - | [8] |

| Compound 27 (Methylthiadiazole hydrazone) | 25-50 | 6.25 | 12.5 | 6.25 | 12.5 | [5] |

| Compound 21 (1,2-dihydropyrimidine derivative) | 0.15 µg/ml | 0.1 µg/ml | 0.2 µg/ml | - | - | [5] |

| Compound 33 (Nicotinic acid hydrazone) | - | - | - | - | 0.22 | [5] |

| Compound 34 (Nicotinic acid hydrazone) | - | - | - | - | 0.19 | [5] |

| Compound 18 (2,4-dihydroxybenzoic acid hydrazide-hydrazone) | 3.91 (MRSA) | - | - | - | - | [10][11] |

| Steroidal Hydrazone 11 | - | - | - | - | - | [12] |

| MIC Range (mg/mL) | 0.37-1.5 | - | - | - | - | [12] |

Note: A hyphen (-) indicates that data was not available in the cited sources.

Table 2: Antifungal Activity of Selected Hydrazone Derivatives (MIC in mg/mL)

| Compound/Derivative | Candida albicans | Aspergillus flavus | Aspergillus niger | Reference |

| Steroidal Hydrazone 7 | 0.37 - 3.00 | - | - | [12] |

| Steroidal Hydrazone 8 | 0.37 - 3.00 | - | - | [12] |

Note: A hyphen (-) indicates that data was not available in the cited sources.

Table 3: Zone of Inhibition of Selected Hydrazone Derivatives (in mm)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Reference |

| Hydrazide hydrazone 5f | 16.0 ± 0.31 | 20.4 ± 0.25 | 16.9 ± 0.29 | 19.9 ± 0.71 | [1] |

| Compound NH1 | 24 | - | 25 | - | [7] |

| Compound NH3 | - | 23 | 33 | - | [7] |

| Compound NH5 | 22 | 25 | 24 | - | [7] |

Note: A hyphen (-) indicates that data was not available in the cited sources.

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial screening of dihydropyridine hydrazones are provided below.

Protocol 1: General Synthesis of Dihydropyridine Hydrazones

This protocol describes a common method for the synthesis of hydrazone derivatives through the condensation of a hydrazide with an aldehyde or ketone.[1][3][6]

Materials:

-

Appropriate carboxylic acid hydrazide (e.g., isonicotinic hydrazide)

-

Substituted aldehyde or ketone

-

Ethanol or Methanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) supplies

-

Filtration apparatus

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1 mmol of the selected carboxylic acid hydrazide in 25 mL of ethanol.

-

Addition of Carbonyl Compound: To this solution, add 1 mmol of the chosen aldehyde or ketone.

-

Catalysis: Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux for a period of 3 to 4 hours, with continuous stirring.

-

Reaction Monitoring: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The synthesized hydrazone derivative will typically precipitate as a solid.

-

Filtration and Washing: Collect the solid precipitate by filtration. Wash the product with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under reduced pressure or in a drying oven.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent like ethanol.

Caption: Workflow for the synthesis of hydrazone derivatives.

Protocol 2: Antimicrobial Susceptibility Testing - Agar Well Diffusion Method

This method is a widely used qualitative screening assay to determine the antimicrobial activity of a compound.[1][13][14]

Materials:

-

Mueller-Hinton Agar (MHA)

-

Sterile Petri dishes

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Test dihydropyridine hydrazone compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent used for dissolving compounds)

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Incubator

Procedure:

-

Media Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify.

-

Inoculation: Uniformly spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) over the surface of the MHA plates using a sterile swab.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Sample Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Caption: Workflow for the Agar Well Diffusion Assay.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][15][16][17][18][19]

Materials:

-

Mueller-Hinton Broth (MHB) or other suitable broth medium

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (adjusted to the final concentration)

-

Test dihydropyridine hydrazone compounds dissolved in a suitable solvent

-

Positive control (standard antibiotic)

-

Negative control (broth with inoculum, no compound)

-

Sterility control (broth only)

-

Multichannel pipette

-

Microplate reader (optional, for spectrophotometric reading)

-

Incubator

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to each well of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well (except the sterility control well), resulting in a final volume of 200 µL per well.

-

Controls: Prepare a positive control well (broth, inoculum, and standard antibiotic) and a negative/growth control well (broth and inoculum). A sterility control well should contain only the broth.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

Dihydropyridine hydrazones represent a valuable class of compounds with significant potential for the development of novel antimicrobial agents. The protocols outlined in this document provide a standardized framework for the synthesis and evaluation of their antimicrobial activity. The presented data underscores the promising activity of these derivatives against a range of clinically relevant pathogens. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to optimize the therapeutic potential of this chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of hydrazone-based polyhydroquinoline derivatives – antibacterial activities, α-glucosidase inhibitory capability, and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. discoveryjournals.org [discoveryjournals.org]

- 16. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of a broth microdilution antifungal susceptibility test with a pH indicator: comparison with the broth macrodilution procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Anticancer Assays of 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide Derivatives

Disclaimer: The following application notes and protocols are based on established methodologies for the in vitro evaluation of anticancer compounds. As of this writing, specific studies on the anticancer activity of 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide derivatives are not extensively available in the public domain. Therefore, the data and protocols presented herein are derived from research on structurally related hydrazide-hydrazone and pyridine-based compounds and should be adapted and validated for the specific derivatives of interest.

Introduction

Hydrazide-hydrazone and pyridine moieties are prevalent scaffolds in medicinal chemistry, known for their diverse biological activities, including anticancer properties.[1][2] Derivatives incorporating these functional groups have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3] The this compound core represents a promising scaffold for the development of novel anticancer agents. This document provides an overview of common in vitro assays to characterize the anticancer potential of its derivatives, including protocols for assessing cytotoxicity, apoptosis induction, and cell cycle arrest.

Data Presentation: In Vitro Anticancer Activity of Structurally Related Compounds